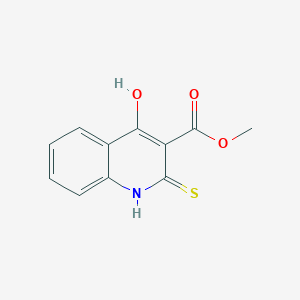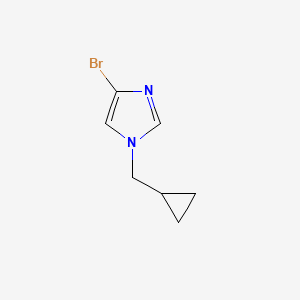
4-Bromo-1-cyclopropylmethyl-1H-imidazole
Vue d'ensemble
Description
“4-Bromo-1-cyclopropylmethyl-1H-imidazole” is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol .
Synthesis Analysis
Imidazoles, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with three carbon atoms and two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-Bromo-1-cyclopropylmethyl-1H-imidazole is involved in various chemical reactions and synthesis processes. For instance, Bellina et al. (2007) reported the efficient preparation of 4(5)-aryl-1H-imidazoles through a palladium-catalyzed Suzuki-Miyaura reaction, which is significant in the synthesis of pharmaceuticals and molecular functional materials (Bellina, Cauteruccio, & Rossi, 2007). Similarly, Ohta et al. (1994) demonstrated the lithiation of the 4-position of 1-methyl-1H-imidazole rings, showing the versatility of such compounds in the synthesis of biologically interesting marine alkaloids (Ohta, Yamamoto, Kawasaki, Yamashita, Nagashima, & Yoshikawa, 1994).
Continuous Production and Process Intensification
Carneiro et al. (2015) highlighted the continuous flow synthesis of 1H-4-substituted imidazoles, emphasizing the importance of high-temperature operation for high-purity imidazole formation. This process is key in the synthesis of NS5A inhibitors, including daclatasvir, and showcases the potential of continuous flow reactors in chemical processes (Carneiro, Gutmann, Souza, & Kappe, 2015).
Pharmaceutical Applications
This compound derivatives have been studied for their potential in pharmaceutical applications. Noolvi et al. (2011) synthesized and evaluated 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives for anticancer activity, with some compounds showing significant activity against cancer cell lines (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Chemical and Electrochemical Evaluation
Saady et al. (2021) conducted a comprehensive evaluation of imidazo[4,5-b] pyridine derivatives, demonstrating their effectiveness as corrosion inhibitors. This study highlights the utility of these compounds in materials science and corrosion prevention (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of action
Imidazoles are a class of organic compounds that contain an imidazole ring. This ring structure is present in many important biological molecules, such as histidine and various enzymes . The specific targets of “4-Bromo-1-cyclopropylmethyl-1H-imidazole” would depend on its specific chemical structure and any functional groups present.
Mode of action
The mode of action of imidazoles can vary widely depending on the specific compound. Some imidazoles inhibit the synthesis of ergosterol, a key component of fungal cell membranes, making them effective antifungal agents . The mode of action of “this compound” would depend on its specific targets.
Biochemical pathways
Imidazoles can participate in a variety of biochemical pathways due to their presence in key biological molecules . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of imidazoles can vary widely depending on the specific compound. Factors that can influence the pharmacokinetics of “this compound” include its solubility, stability, and the presence of any functional groups that might affect its absorption or metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, its stability could be affected by exposure to light or high temperatures .
Analyse Biochimique
Biochemical Properties
4-Bromo-1-cyclopropylmethyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and altering cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, it can modulate the expression of genes involved in cell proliferation and apoptosis, leading to altered cell growth and survival. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . For instance, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in blood chemistry. Additionally, threshold effects have been observed, where a specific dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s detoxification and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can be distributed to various cellular compartments, depending on its physicochemical properties and interactions with intracellular proteins. The localization and accumulation of this compound can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJDIKIAMZIIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
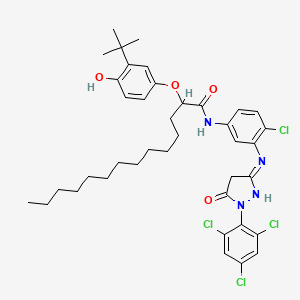
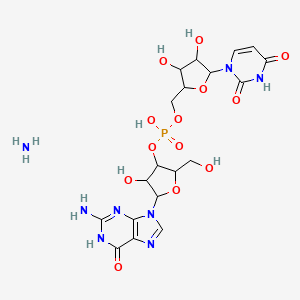
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)
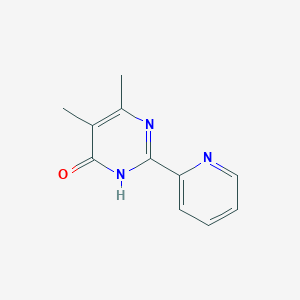
![1,3,2-Dioxaborolane, 2-[4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1449608.png)

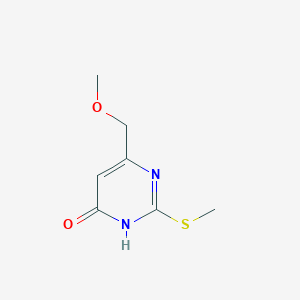

![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
![1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449618.png)
![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)
